5-Fluoro-3-hydrazonoindolin-2-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives of hydrazonoindolin-2-one, such as 5-Fluoro-3-hydrazonoindolin-2-one, often involves fluorination reactions that can selectively produce compounds with desired fluorine substitutions. Yang et al. (2018) demonstrated efficient syntheses of fluorooxindoles via fluorination of hydrazonoindolin-2-one with Selectfluor, highlighting the role of solvent conditions in achieving selectivity between different fluorinated products (Yang et al., 2018). This process underlines the importance of controlled reactions in synthesizing specific fluorinated derivatives for further study.
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-hydrazonoindolin-2-one derivatives has been elucidated through various spectroscopic techniques. For instance, El‐Faham et al. (2015) characterized N′-(2-oxoindolin-3-ylidene)hydrazide-hydrazones derivatives, providing insights into the molecular frameworks that underpin the biological activity of these compounds (El‐Faham et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 5-Fluoro-3-hydrazonoindolin-2-one and its derivatives involves various reactions that highlight the compound’s reactivity and potential for modification. Zhang et al. (2023) described a base-mediated cycloaddition reaction, which serves as a method for incorporating both a fluorine atom and a fluoroalkyl group into pyrazole cores, indicating the versatility of fluorinated compounds in chemical synthesis (Zhang et al., 2023).
Scientific Research Applications
1. Multi-Target Agents in Drug Discovery
- Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of novel derivatives of isatin-based Schiff bases, which are multi-target agents. These agents are designed to fight challenging diseases using a “one drug-multiple targets” strategy .
- Methods of Application: The derivatives are synthesized by reacting 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is confirmed by physical and spectral analysis .
- Results: The derivatives exhibited antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. Among the derivatives, compound 5a showed the highest activities .
2. Anti-Cancer and Anti-Microbial Agents
- Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of isatin hybrids, which are evaluated for their anti-cancer and anti-microbial activities .
- Methods of Application: The isatin hybrids are synthesized using readily available hydrazonoindolin-2-one and isatin as starting materials . The synthesized compounds are characterized using various analytical techniques .
- Results: Several molecules displayed remarkable activity against the renal cancer cell line UO-31. Compound 16 exhibited significant cytotoxicity against Candida albicans and Cryptococcus neoformans .
3. Treatment of Gastrointestinal Stromal Tumors (GIST) and Advanced Renal Cell Carcinoma (RCC)
- Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one, a derivative of isatin, has been approved by the FDA for the treatment of GIST and RCC . It is a multikinase inhibitor that targets VEGFR-1, VEGFR-2, PDGFRb, and c-Kit .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Anti-Proliferative Agents
- Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of certain hydrazonoindolin-2-one derivatives, which have been evaluated as potent anti-proliferative agents .
- Methods of Application: The derivatives (3a-e, 5a-e, 7a-c, and 10a-l) are synthesized and evaluated for their anti-proliferative activity in vitro towards three human cancer cell lines, namely lung cancer A-549 .
- Results: Compounds 5b, 5c, 7b, and 10e emerged as the most potent derivatives with average IC50 values of 4.37, 2.53, 2.14, and 4.66mM, respectively, which are superior to Sunitinib (average IC50 = 8.11 M) .
5. Synthesis of Isatin Hybrids
- Application Summary: 5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of isatin hybrids, which are evaluated for their anticancer and antimicrobial activities .
- Methods of Application: The isatin hybrids are synthesized using readily available hydrazonoindolin-2-one and isatin as starting materials .
- Results: Several molecules, such as 3, 4, 6, 16, and 19, displayed remarkable activity against the renal cancer cell line UO-31 .
6. Biological Potential of Indole Derivatives
properties
IUPAC Name |
3-diazenyl-5-fluoro-1H-indol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUZIGMUYFFWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)O)N=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468168 | |
Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-hydrazonoindolin-2-one | |
CAS RN |
283584-52-1 | |
Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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